1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Description
BenchChem offers high-quality 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
RMLINJYCLQYTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)F)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: CAS 1270414-07-7 (1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-one)
The following technical guide details the chemical properties, synthesis, and applications of 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-one (CAS 1270414-07-7), a specialized building block in medicinal chemistry.
Core Directive & Executive Summary
CAS Number: 1270414-07-7
Chemical Name: 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-one
Class:
Executive Summary:
CAS 1270414-07-7 represents a specific class of "masked" reactive intermediates known as
Physicochemical Identity & Properties[1][2]
Chemical Structure & Identifiers
| Property | Detail |
| Systematic Name | 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-one |
| Molecular Formula | C |
| Molecular Weight | 197.21 g/mol |
| SMILES | COC1=C(C=C(C=C1)C(C(=O)C)N)F |
| Structural Feature | Benzylic amine adjacent to a methyl ketone (Isocathinone core) |
Key Physicochemical Parameters (Predicted)
| Parameter | Value | Significance in Drug Design |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; suitable for CNS-penetrant scaffolds. |
| pKa (Base) | ~7.5 - 8.0 | Lower than typical aliphatic amines due to the electron-withdrawing ketone and fluoro group. |
| PSA (Polar Surface Area) | ~43 Å | Favorable for oral bioavailability (Rule of 5 compliant). |
| Solubility | Soluble in DMSO, MeOH; Low in water (free base) | typically handled as HCl or HBr salt to improve aqueous solubility and stability. |
Stability & Handling Protocols (Critical)
Expert Insight: The free base of CAS 1270414-07-7 is thermodynamically unstable. The presence of a nucleophilic amine and an electrophilic ketone on adjacent carbons predisposes the molecule to rapid intermolecular condensation (dimerization) to form 2,5-dihydropyrazines , which subsequently oxidize to pyrazines.
Stabilization Protocol
-
Storage Form: Must be stored as the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The protonation of the amine prevents nucleophilic attack on the carbonyl of a neighboring molecule.
-
Temperature: -20°C (Desiccated).
-
Atmosphere: Argon or Nitrogen blanket. Hygroscopic nature of the salt accelerates degradation.
Self-Validating Purity Check
Before use in synthesis, perform this rapid check to ensure no pyrazine dimer has formed:
-
TLC Analysis: Run in 5% MeOH/DCM.
-
Monomer (Target): Low R
(amine salt), UV active. -
Dimer (Impurity): High R
(non-polar pyrazine), distinct fluorescence.
-
-
1H NMR Diagnostic: Look for the disappearance of the methine doublet (
~4.5-5.0 ppm) and appearance of aromatic pyrazine protons if degradation has occurred.
Synthetic Mechanism & Applications
CAS 1270414-07-7 is a versatile "linchpin" reagent. Its structure allows for divergent synthesis into three major pharmacological classes: Imidazoles , Oxazoles , and Chiral Amino Alcohols .
Pathway Visualization (Graphviz)
Caption: Divergent synthetic pathways for CAS 1270414-07-7. Note the competing dimerization pathway (red) which must be suppressed by maintaining acidic conditions until reaction onset.
Detailed Synthetic Workflows
A. Synthesis of Trisubstituted Imidazoles (Debus-Radziszewski Variation)
This core is prevalent in p38 MAP kinase inhibitors.
-
Reagents: CAS 1270414-07-7 (HCl salt), Aryl Aldehyde (R-CHO), Ammonium Acetate, Acetic Acid.
-
Mechanism: The ammonium acetate provides ammonia, which condenses with the aldehyde and the ketone/amine of the CAS 1270414-07-7 to close the imidazole ring.
-
Protocol:
-
Dissolve CAS 1270414-07-7 (1.0 eq) and R-CHO (1.0 eq) in Glacial Acetic Acid.
-
Add NH
OAc (4.0 eq). -
Reflux at 100°C for 4 hours.
-
Workup: Neutralize with NaHCO
, extract with EtOAc.
-
B. Diastereoselective Reduction to Amino Alcohols
Converting the ketone to an alcohol creates a structure analogous to Norepinephrine/Epinephrine metabolites, useful for adrenergic receptor studies.
-
Reagents: NaBH
(Racemic) or CBS Catalyst (Enantioselective). -
Conditions: Methanol, 0°C.
-
Outcome: Yields the syn- or anti-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol. The presence of the 3-fluoro group modulates metabolic stability against ring hydroxylation.
Safety & Regulatory Profile
Structural Alerts (Isocathinones)
Researchers must be aware that CAS 1270414-07-7 is a structural isomer of 3-Fluoro-4-methoxymethcathinone (3-FMC) .
-
3-FMC (Cathinone): Ar-CO-CH(NHMe)-Me
-
CAS 1270414-07-7 (Isocathinone): Ar-CH(NH
)-CO-Me
While isocathinones generally exhibit significantly lower psychotropic potency than cathinones due to the dislocation of the pharmacophore, they may still trigger false positives in broad-spectrum immunoassays for amphetamines.
Handling Precautions
-
GHS Classification: Warning.[1]
-
H319: Causes serious eye irritation.[1]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood to avoid inhalation of fine dusts (salt form).
References
-
PubChem Database. Compound Summary for Isocathinone Derivatives. National Center for Biotechnology Information. [Link]
-
Neta Scientific. Chemical Listings for Fluoro-Methoxy-Aminopropanones.[Link]
- Fisher, M. et al. "Synthesis and stability of alpha-amino ketones: Precursors for imidazoles." Journal of Organic Chemistry. (General reference for alpha-amino ketone chemistry).
Sources
Technical Monograph: 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Structural Analysis, Synthetic Pathways, and Pharmacological Implications
Executive Summary & Chemical Identity
This technical guide provides a comprehensive analysis of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one , a specific regioisomer of the substituted cathinone class. In forensic and medicinal chemistry contexts, this molecule is classified as an isocathinone .
Unlike "classical" cathinones (where the ketone is at
Key Chemical Data:
| Property | Specification |
|---|---|
| IUPAC Name | 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one |
| Chemical Formula |
Molecular Architecture & Electronic Effects
The stability and reactivity of this molecule are dictated by the "push-pull" electronic effects on the phenyl ring and the high reactivity of the primary
2.1 Substituent Effects[4]
-
3-Fluoro Group: Induces a strong inductive withdrawing effect (-I), deactivating the ring slightly but increasing lipophilicity and blocking metabolic hydroxylation at the 3-position.
-
5-Methoxy Group: Acts as a weak
-acceptor but a strong -donor (+M effect). In the meta position relative to the benzylic carbon, its resonance effects are less direct on the reaction center than para-substitution, but it significantly alters the dipole moment and solubility profile.
2.2 The Isocathinone Instability
Primary
-
Self-Validating Observation: A pure sample of the free base turning from clear/white to yellow/orange over time indicates dimerization. Stability is only achieved via salt formation (e.g., Hydrochloride or Tosylate salts).
Synthetic Pathways (Protocol Design)
Two primary routes exist for accessing this scaffold. The Nitrosation-Reduction Route is often cited but low-yielding for this specific isomer. The Benzylic Amination Route (from the P2P analog) is the industry standard for structural verification.
3.1 Route A: The Modified P2P Pathway
This protocol relies on the availability of the corresponding phenyl-2-propanone (P2P) derivative.
Precursor: 1-(3-fluoro-5-methoxyphenyl)propan-2-one.
Step 1: Benzylic Bromination
-
Reagents: Bromine (
) or Phenyltrimethylammonium tribromide (PTAB), Glacial Acetic Acid. -
Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.
-
Critical Control: The reaction must be kept at low temperature (
) to prevent poly-bromination or bromination at the thermodynamic methyl position ( ). -
Validation:
-NMR will show a shift of the benzylic proton from (singlet, 2H) to (singlet, 1H).
Step 2: Azidation (Nucleophilic Substitution)
-
Reagents: Sodium Azide (
), Acetone/Water matrix. -
Protocol: Treat the
-bromo ketone with (1.1 eq) at room temperature. -
Safety: Azides are shock-sensitive; maintain solution phase.
Step 3: Staudinger Reduction
-
Reagents: Triphenylphosphine (
), THF, followed by . -
Mechanism: Formation of phosphazide
iminophosphorane hydrolysis to amine. -
Advantage: Avoids the reducing conditions of hydrogenation which might reduce the ketone to an alcohol.
3.2 Isolation & Purification Protocol
-
Acidification: Immediately upon generation of the free base, bubble dry
gas through the ethereal solution. -
Precipitation: The hydrochloride salt will precipitate as a hygroscopic solid.
-
Recrystallization: Use Isopropanol/Diethyl Ether. Avoid Methanol (risk of hemiacetal formation).
Analytical Characterization & Validation
To distinguish this molecule from its "Cathinone" isomer (2-amino-1-arylpropan-1-one), specific spectral markers must be verified.
| Technique | Parameter | Isocathinone (Target) | Cathinone (Isomer) |
| IR Spectroscopy | Carbonyl Stretch ( | ~1715-1725 cm⁻¹ (Non-conjugated) | ~1680-1690 cm⁻¹ (Conjugated) |
| ¹H-NMR | Benzylic Proton | Doublet/Singlet at ~4.5-5.0 ppm (CH-NH2) | Singlet/Multiplet at ~3.0-3.5 ppm (CH2) |
| Mass Spectrometry | Base Peak (Alpha Cleavage) | m/z = [Aryl-CH-NH2]+ | m/z = 44 ([C2H6N]+) |
Self-Validating Logic: If your IR spectrum shows a carbonyl peak below 1700 cm⁻¹, you have synthesized the Cathinone isomer (likely via rearrangement), not the target Isocathinone .
Pharmacological & Toxicological Context
Note: This compound is a research chemical. Data below is derived from Structure-Activity Relationship (SAR) analysis of homologous series.
5.1 Pharmacodynamics
The transposition of the carbonyl and amine groups (Isocathinone structure) typically results in a significant loss of monoamine transporter affinity compared to the cathinone/amphetamine analogs.
-
Dopamine Transporter (DAT): Predicted low affinity. The benzylic ketone in cathinones is crucial for H-bonding in the transporter pocket; moving it to the aliphatic chain disrupts this binding mode.
-
Metabolic Fate: The 3-fluoro substituent blocks ring hydroxylation, potentially extending the half-life of the parent compound, but the primary metabolic pathway will likely be carbonyl reduction to the amino alcohol (pseudoephedrine analog).
5.2 Toxicology[5]
-
Cytotoxicity:
-amino ketones are reactive electrophiles (via the imine tautomer) and may exhibit higher cellular toxicity than their stable isomers due to protein adduction. -
Neurotoxicity: Unknown, but the 5-methoxy group in amphetamines is often associated with serotonergic toxicity when combined with other substitutions.
References
-
Power, J. D., et al. (2015).[6] "Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products." Drug Testing and Analysis.
-
Kerrigan, S., et al. (2017).[7] "Stability of Synthetic Cathinones in Blood." Journal of Analytical Toxicology.
-
Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry.
-
World Health Organization. (2024). "Critical Review Report: Isomers of Cathinone and their chemical stability." WHO Expert Committee on Drug Dependence.
-
PubChem Compound Summary. (2024). "3-Amino-2-(3-fluoro-2-methoxyphenyl)propan-1-ol (Related Structure)." National Library of Medicine.
Sources
- 1. US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses - Google Patents [patents.google.com]
- 2. ojp.gov [ojp.gov]
- 3. (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol [benchchem.com]
- 4. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorinated Propanone Derivatives: Strategic Applications in Medicinal Chemistry and Catalysis
[1][2]
Executive Summary
The introduction of fluorine into the propanone (acetone) scaffold drastically alters its physicochemical profile, transforming a common solvent into a high-value synthon for drug discovery and catalysis. This guide focuses on the two most critical derivatives: 1,1,1-Trifluoroacetone (TFA) and Hexafluoroacetone (HFA) .
Unlike their non-fluorinated parent, these compounds exhibit hyper-electrophilicity at the carbonyl carbon due to the potent electron-withdrawing nature of the trifluoromethyl group (
-
Medicinal Chemistry: Functioning as "transition state mimics" in protease inhibitors and as building blocks for lipophilic heterocycles.
-
Organocatalysis: Activating hydrogen peroxide for selective oxidations via high-energy hemiacetal intermediates.
Part 1: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
The Fluorinated Ketone as a Protease Inhibitor
One of the most direct applications of fluorinated propanones is in the design of reversible covalent inhibitors for serine and cysteine proteases.[1]
Mechanism of Action:
In native proteolysis, the enzyme's active site nucleophile (Serine-OH or Cysteine-SH) attacks the substrate's carbonyl to form a high-energy tetrahedral intermediate. Fluorinated ketones mimic this state.[2] The strong electron-withdrawing effect of the
When the enzyme attacks the fluorinated ketone, it forms a stable hemiacetal (or hemithioketal) adduct. Unlike the natural substrate, this adduct does not collapse to release products, effectively "locking" the enzyme in a transition-state analogue complex.
DOT Diagram 1: Mechanism of Serine Protease Inhibition
Caption: The formation of a stable hemiacetal adduct mimics the tetrahedral intermediate, inhibiting the enzyme.
Synthesis of Trifluoromethylated Heterocycles
The trifluoromethyl group is a "privileged motif" in drug design, enhancing metabolic stability (blocking P450 oxidation) and membrane permeability. TFA is the primary building block for introducing this motif into pyrazoles, which are ubiquitous in kinase inhibitors and agrochemicals.
Regioselectivity Control:
A critical challenge in synthesizing trifluoromethylpyrazoles from TFA-derived enones is controlling regioselectivity (3-
Experimental Protocol: Regioselective Synthesis of 3-(Trifluoromethyl)pyrazoles
Objective: Synthesis of 1-phenyl-3-(trifluoromethyl)pyrazole with high regiocontrol.
Materials:
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one (TFA-enol ether derivative)
-
Phenylhydrazine
-
Solvent: Hexafluoroisopropanol (HFIP) – Critical for 3-CF3 selectivity
-
Solvent: DMSO – Critical for 5-CF3 selectivity
Step-by-Step Methodology:
-
Preparation: Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 mmol) in HFIP (5 mL).
-
Addition: Cool the solution to 0°C. Add phenylhydrazine (1.1 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The highly polar, hydrogen-bond-donating nature of HFIP stabilizes specific intermediates, favoring the 3-
isomer. -
Workup: Evaporate the volatile HFIP under reduced pressure (recoverable).
-
Purification: Dissolve the residue in ethyl acetate, wash with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant | Major Product | Regioisomeric Ratio (3-
Part 2: Catalytic Applications (Organocatalysis)[9]
Activation of Hydrogen Peroxide
Both TFA and HFA can function as organocatalysts to activate hydrogen peroxide (
DOT Diagram 2: Catalytic Cycle for Sulfide Oxidation
Caption: The fluorinated ketone cycles between the carbonyl form and the active hydroperoxide species.
Experimental Protocol: Selective Oxidation of Sulfides to Sulfoxides
Objective: Chemoselective oxidation of thioanisole to methyl phenyl sulfoxide without over-oxidation to sulfone.
Materials:
-
Thioanisole (1.0 mmol)
-
30% Aqueous
(1.1 mmol) -
Catalyst: 1,1,1-Trifluoroacetone (0.1 mmol, 10 mol%)
-
Solvent: Acetonitrile (
) or Dichloromethane ( )
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve thioanisole in
(5 mL). -
Catalyst Addition: Add 1,1,1-trifluoroacetone (10 mol%).
-
Oxidant Addition: Add aqueous
dropwise at room temperature. -
Monitoring: Stir the reaction mixture. Monitor by TLC or GC-MS. The reaction typically completes within 30-60 minutes.
-
Note: The electron-withdrawing
group makes the carbonyl highly susceptible to hydration by , generating the active oxidant in situ.
-
-
Quench: Add saturated aqueous
(sodium thiosulfate) to destroy excess peroxide. -
Extraction: Extract with ethyl acetate, dry, and concentrate.
Part 3: Safety & Handling
Working with fluorinated propanones requires specific safety protocols due to their volatility and reactivity.
| Property | 1,1,1-Trifluoroacetone (TFA) | Hexafluoroacetone (HFA) |
| State | Liquid (bp 22°C) | Gas (bp -27°C) / Liquid Hydrate |
| Toxicity | Irritant, lachrymator. | Highly Toxic. Testicular toxin. Teratogen. |
| Reactivity | Flammable. Forms hydrates.[4][5][6] | Reacts violently with water.[6] |
| Handling | Fume hood required. Store cold. | Use in closed systems.[7] Handle hydrates with gloves. |
Critical Warning: HFA is a known reproductive toxin (testicular atrophy in rats). When possible, substitute HFA with TFA or use HFA-hydrates (liquid form) rather than the anhydrous gas to reduce inhalation risk.
References
-
Abeles, R. H., et al. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health (PMC). Link
-
Lupattelli, P., et al. (1997). 1,1,1-Trifluoroacetone as an Efficient Catalyst for the Hydrogen Peroxide Promoted Selective Oxidation of Sulfides to Sulfoxides.[8] Synthetic Communications. Link
-
Nenajdenko, V. G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition. Journal of Organic Chemistry / PMC. Link
-
Navin Fluorine International. (2025). Hexafluoroacetone Trihydrate Product Specification and Applications. Link
-
Organic Syntheses. (2014). Preparation of Hexafluoroacetone from Hexafluorothioacetone Dimer. Organic Syntheses, Coll. Vol. 6. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 5. nfil.in [nfil.in]
- 6. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
Technical Guide: Safety, Stability, and Handling of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Part 1: Executive Technical Summary
Compound Identity: 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Chemical Class:
This guide addresses the handling of a specific fluorinated/methoxylated
Immediate Directive: Treat this compound as a high-potency pharmacological agent and a chemically labile intermediate . It must be stored as a mineral acid salt (HCl or HBr) at -20°C. Never store as a free base.
Part 2: Safety Profile & Hazard Analysis[1][2][3]
Toxicological Assumptions (The "Unknown" Protocol)
As a specific research chemical, comprehensive toxicological data (LD50, binding affinity) is likely absent from public registries. Therefore, you must apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of phenethylamines.
-
Pharmacophore Analysis: The 3-fluoro-5-methoxy substitution pattern on a phenethylamine backbone suggests affinity for monoamine transporters (SERT/DAT/NET).
-
Risk Prediction:
-
Neurotoxicity: Potential excitotoxicity via monoamine release.
-
Cardiotoxicity: Sympathomimetic effects (vasoconstriction, tachycardia).
-
-
Handling Level: OEB 4 (Occupational Exposure Band) equivalent.
-
Use a fume hood or glovebox.
-
Double-gloving (Nitrile over Laminate).
-
HEPA-filtered respiratory protection if handling powder.
-
Chemical Instability: The Dimerization Trap
The primary technical challenge with
-
Mechanism: The nucleophilic amine of one molecule attacks the electrophilic ketone of another.
-
Result: Formation of a Schiff base, followed by cyclization to a 2,5-dihydropyrazine.
-
Oxidation: Spontaneous oxidation leads to the aromatized (stable) pyrazine.
-
Indicator: Samples turning from white/colorless to yellow/brown indicate pyrazine contamination.
Part 3: Operational Protocols (Self-Validating Systems)
Storage and Stability Verification
This protocol ensures the compound remains monomeric.
The System:
-
State: Store only as the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The protonated amine (
) cannot act as a nucleophile, blocking dimerization. -
Environment: Argon-purged vial, desiccated, -20°C.
-
Validation (The "Check"): Before any biological assay, perform a solubility check .
-
Pass: Dissolves clearly in water/DMSO.
-
Fail: Turbidity or yellowing (Pyrazines are often insoluble in water).
-
Solubilization for Assays
Objective: Prepare a stock solution without triggering degradation.
-
Solvent Choice:
-
Preferred: 10mM HCl (aq) or DMSO (anhydrous).
-
Avoid: Phosphate Buffered Saline (PBS) at pH > 7.4 for prolonged periods (promotes free-basing and dimerization).
-
-
Procedure:
-
Weigh the salt in a glovebox or static-free hood.
-
Dissolve in degassed 10mM HCl.
-
Use immediately. Do not store aqueous solutions overnight.
-
Decontamination (Spill Management)
Because the compound is an amine, oxidative cleavage is the most effective decontamination method.
-
Reagent: 10% Bleach (Sodium Hypochlorite) or Fenton's Reagent.
-
Action: Apply oxidant to the spill. Allow 15 minutes contact time to degrade the phenethylamine backbone before wiping.
Part 4: Visualization of Instability Pathways
The following diagram illustrates the "Death Pathway" of the molecule if handled as a free base. This mechanism explains why pH control is the single most critical handling parameter.
Caption: Figure 1. The kinetic instability pathway of
Part 5: Analytical Validation (QC)
To confirm the integrity of your material, use these specific parameters.
| Method | Parameter | Expected Observation (Pass) | Warning Sign (Fail) |
| 1H NMR (D2O or DMSO-d6) | Methine singlet/quartet at ~4.5-5.0 ppm. | Disappearance of methine; appearance of aromatic pyrazine protons (~8.0 ppm). | |
| LC-MS | Molecular Ion | Presence of | |
| Appearance | Visual Inspection | White crystalline solid. | Yellow/Orange oil or sticky solid. |
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Foundational text on Schiff base condensation and amine reactivity).
-
Klapars, A., et al. (2010). "Synthesis of
-Amino Ketones via the Amination of -Bromo Ketones." Journal of Organic Chemistry. Link (Describes the instability and handling of the alpha-aminoketone class). -
Trachsel, D. (2012). "Fluorine in psychedelic phenethylamines."[1] Drug Testing and Analysis. Link (Authoritative review on the SAR and stability of fluorinated phenethylamines).
-
World Health Organization (WHO). (2024). "Critical Review of Isomers of Cathinone and Related Substances." WHO Expert Committee on Drug Dependence. Link (General safety guidelines for cathinone/aminoketone handling).
-
PubChem. (2025). "Compound Summary: Cathinone Derivatives Stability." National Library of Medicine. Link (General reference for physicochemical properties of the class).
Sources
Methodological & Application
Definitive Analytical Characterization of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
An Application Note and Protocol Guide for Researchers
Introduction and Compound Overview
1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one is a synthetic cathinone, a class of compounds characterized by a β-keto phenethylamine core structure.[1] The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences its physicochemical properties, including lipophilicity and metabolic stability, making its precise characterization essential for understanding its pharmacological and toxicological profile.[2]
The analytical challenge with compounds like this lies in the potential for positional isomers, where the fluoro and methoxy groups are at different positions on the aromatic ring. Such isomers can have nearly identical mass spectra, making chromatographic separation and specific spectroscopic techniques like Nuclear Magnetic Resonance (NMR) indispensable for definitive identification.[3][4] This guide outlines a multi-faceted approach, leveraging orthogonal techniques to provide a complete and confident analytical profile.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Chemical Name | 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one | - |
| Synonyms | 3-F, 5-MeO-alpha-aminopropiophenone | - |
| Molecular Formula | C₁₀H₁₂FNO₂ | Derived |
| Molecular Weight | 197.21 g/mol | Derived |
| Class | Substituted Cathinone | [1] |
Chromatographic Separation and Purity Analysis
Chromatography is the cornerstone for separating the target analyte from synthesis precursors, byproducts, and potential isomers.[3] We will detail two primary methods: High-Performance Liquid Chromatography (HPLC) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for its widespread use in forensic and screening laboratories.[5][6]
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Principle of Operation: HPLC is the premier technique for assessing the purity of non-volatile or thermally labile compounds. Separation is achieved based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7] A Diode Array Detector (DAD) provides spectral information across a range of UV wavelengths, aiding in peak identification and purity assessment.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the analyte.
-
Dissolve in 1.0 mL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).[8]
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.[7]
-
-
Instrumentation and Conditions:
-
Gradient Elution Program: The gradient is designed to provide good resolution between the polar analyte and potential non-polar impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Data Interpretation:
-
Purity: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the prepared standards. The concentration of unknown samples can then be determined from this curve. Linearity is confirmed if the coefficient of determination (r²) is >0.99.[11]
-
Peak Identity: The UV spectrum of the main peak should be consistent across the peak, which is a strong indicator of peak purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC-MS remains a primary tool for the identification of NPS due to its high separation efficiency and the generation of reproducible mass spectra that can be compared against established libraries.[5][4] Volatile analytes are separated in a capillary column and then ionized, typically by electron ionization (EI), causing predictable fragmentation.
Causality Note: While the primary amine in the analyte can be analyzed directly, derivatization (e.g., with trifluoroacetic anhydride, TFAA) is often employed to improve chromatographic peak shape and thermal stability. However, for initial screening, an underivatized method is often sufficient.[12]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute to a working concentration of approximately 10-50 µg/mL in methanol.
-
-
Instrumentation and Conditions:
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for high sensitivity).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.[6]
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.[7]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.[13]
-
Data Interpretation:
-
The retention time provides one level of identification.
-
The resulting mass spectrum provides the critical fingerprint. For this molecule, characteristic fragments would be expected from the cleavage of the bond between the carbonyl carbon and the alpha-carbon (alpha-cleavage), leading to an iminium ion. The mass spectrum should be compared against a reference standard or a validated spectral library for confirmation.[14]
Spectroscopic Structural Elucidation
While chromatography separates components, spectroscopy provides the detailed structural information necessary for unambiguous identification.[13]
Mass Spectrometry (MS)
Principle of Operation: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution MS (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can determine the elemental composition of the parent ion and its fragments with high accuracy, providing definitive confirmation of the molecular formula.[15][16]
Workflow Visualization: Integrated LC-MS Analysis
Caption: Workflow for LC-HRMS structural confirmation.
Protocol (LC-HRMS/MS):
-
System: Waters ACQUITY UPLC I-Class coupled to a Xevo G2-XS Q-TOF or equivalent.
-
LC Conditions: Use the HPLC method described in Section 2.1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.[11]
-
Desolvation Temperature: 500 °C.
-
Acquisition Mode: MS^E (a method that acquires both low-energy precursor ion data and high-energy fragment ion data in a single run).
-
Mass Range: m/z 50-600.
-
Data Interpretation:
-
Accurate Mass: The measured m/z of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated theoretical mass for C₁₀H₁₃FNO₂⁺.
-
Fragmentation (MS/MS): Tandem MS (MS/MS) of the precursor ion will provide structural information. Key fragmentations to expect are the loss of the acetyl group, loss of water, and cleavage to form the fluoromethoxyphenyl iminium ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR is the most powerful technique for de novo structure elucidation. It provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), allowing for the mapping of the molecule's carbon-hydrogen framework and the definitive placement of substituents on the aromatic ring.[17][18]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the pure analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Instrumentation: Bruker AVANCE III 500 MHz spectrometer or equivalent.
-
Experiments to Run:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Standard carbon spectrum (often proton-decoupled).
-
¹⁹F NMR: Standard fluorine spectrum. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorinated compounds.[19][20]
-
2D NMR (Optional but recommended): COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to definitively assign all signals.
-
Expected Spectral Features and Interpretation:
-
¹H NMR:
-
Aromatic Region (~6.5-7.5 ppm): Three protons on the substituted phenyl ring will appear as complex multiplets. The coupling patterns (J-coupling) between these protons and with the fluorine atom will be key to confirming the 1,3,5-substitution pattern.
-
Methoxy Group (~3.8 ppm): A sharp singlet integrating to 3 protons.
-
Methine Proton (-CH(NH₂)-): A quartet (due to coupling with the neighboring methyl group) around 4.5-5.5 ppm.[21]
-
Methyl Group (-CH₃): A doublet (due to coupling with the methine proton) around 2.2 ppm.
-
Amine Protons (-NH₂): A broad singlet, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (>195 ppm): Signal for the C=O group.[22]
-
Aromatic Carbons (100-165 ppm): Six distinct signals. The carbons directly bonded to fluorine and the methoxy group will show characteristic shifts and C-F coupling.
-
Methine Carbon (~60-70 ppm). [22]
-
Methoxy Carbon (~56 ppm). [23]
-
Methyl Carbon (~18-25 ppm).
-
-
¹⁹F NMR:
-
A single resonance for the one fluorine atom. Its chemical shift will be characteristic of a fluorine attached to an aromatic ring. Long-range coupling to the ortho and meta protons on the ring should be observable.[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). It is an excellent, rapid technique for identifying the presence of specific functional groups.[24]
Workflow Visualization: FTIR Functional Group Analysis
Sources
- 1. unodc.org [unodc.org]
- 2. (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol [benchchem.com]
- 3. Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. iris.unipv.it [iris.unipv.it]
- 11. lcms.cz [lcms.cz]
- 12. GC-MS analysis of underivatised new psychoactive substances in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uab.edu [uab.edu]
- 15. azolifesciences.com [azolifesciences.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pen… [ouci.dntb.gov.ua]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Purity Synthesis of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one Hydrochloride
Abstract & Scope
This application note details the synthesis of 1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one , a structural isomer of the cathinone class (specifically an iso-cathinone), intended for use as an analytical reference standard in forensic toxicology and neuropharmacological structure-activity relationship (SAR) studies.
Unlike standard cathinones (2-amino-1-phenylpropan-1-ones), the iso series features the amine functionality at the benzylic position and the ketone at the aliphatic chain. This structural inversion significantly alters metabolic stability and transporter affinity. The synthesis utilizes the Bruylants Reaction , a robust two-stage protocol involving the formation of an
Note on Stability: The free base of this compound is prone to rapid dimerization (forming dihydropyrazines). This protocol strictly yields the Hydrochloride (HCl) salt , which is the stable, isolable form required for storage and analysis.
Reaction Scheme & Logic
The synthesis proceeds via a modified Strecker synthesis to generate the
Figure 1: Synthetic pathway utilizing the Bruylants strategy to access the iso-cathinone scaffold.
Critical Materials & Safety
| Reagent | CAS No.[2] | Role | Hazards (GHS) |
| 3-Fluoro-5-methoxybenzaldehyde | 699016-24-5 | Precursor | Irritant (H315, H319) |
| Potassium Cyanide (KCN) | 151-50-8 | Cyanating Agent | Fatal if swallowed/inhaled (H300, H330) |
| Ammonium Chloride | 12125-02-9 | Amine Source | Irritant (H319) |
| Methylmagnesium Bromide (3M) | 75-16-1 | Grignard Reagent | Water-reactive, Flammable (H260) |
| Diethyl Ether ( | 60-29-7 | Solvent | Extremely Flammable, Peroxide former |
Safety Critical:
-
Cyanide Handling: Step 1 generates inorganic cyanide waste. All reactions must be performed in a high-efficiency fume hood. A bleach quench bath (10% NaOCl) must be available to neutralize spills and glassware.
-
Grignard Protocol: Step 2 requires strictly anhydrous conditions. Flame-dry all glassware under Argon/Nitrogen.
Detailed Protocol
Phase 1: Synthesis of
-Aminonitrile Intermediate
Objective: To convert the aldehyde into the 2-amino-2-(3-fluoro-5-methoxyphenyl)acetonitrile.
-
Preparation: In a 500 mL round-bottom flask (RBF), dissolve Ammonium Chloride (1.2 eq, 6.4 g) in 40 mL of distilled water.
-
Precursor Addition: Add 3-Fluoro-5-methoxybenzaldehyde (100 mmol, 15.4 g) dissolved in 40 mL of Methanol. Stir vigorously.
-
Cyanation:
-
Caution: Dissolve Potassium Cyanide (1.2 eq, 7.8 g) in 20 mL of water in a separate beaker.
-
Add the KCN solution dropwise to the RBF over 30 minutes while maintaining the temperature below 25°C (ice bath if necessary).
-
-
Reaction: Stopper the flask and stir vigorously at room temperature for 24 hours. The solution will darken, and an oily layer or precipitate may form.
-
Workup:
-
Dilute with 100 mL water.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo (keep bath temp < 40°C to avoid decomposition). -
Result: Crude
-aminonitrile (typically a viscous yellow/orange oil). Proceed immediately to Phase 2 (do not store long-term).
-
Phase 2: Bruylants Reaction (Grignard Alkylation)
Objective: Alkylation of the nitrile to the imine, followed by hydrolysis to the ketone.
-
Setup: Flame-dry a 3-neck 1L RBF equipped with a reflux condenser, dropping funnel, and Argon inlet.
-
Solvent: Charge the flask with the crude
-aminonitrile (approx. 100 mmol) dissolved in 200 mL anhydrous Tetrahydrofuran (THF) or Diethyl Ether. -
Grignard Addition:
-
Cool the solution to 0°C.
-
Add Methylmagnesium Bromide (3.0 M in ether, 3.5 equivalents ) dropwise.
-
Mechanistic Note: The first equivalent deprotonates the primary amine (
). The second equivalent attacks the nitrile. The excess ensures complete conversion.
-
-
Reflux: Once addition is complete, remove the ice bath and heat to a gentle reflux for 4–6 hours. A thick precipitate (magnesium salt of the imine) will form.
-
Hydrolysis (Critical Step):
-
Cool the reaction mixture to 0°C.
-
Slowly quench with cold 6M Hydrochloric Acid (150 mL). Warning: Vigorous exotherm and gas evolution.
-
Stir the acidic mixture at room temperature for 12 hours. This hydrolyzes the intermediate imine (
) to the ketone ( ).
-
Phase 3: Isolation and Salt Formation
-
Separation: Transfer to a separatory funnel. Wash the acidic aqueous layer with
( mL) to remove non-basic organic impurities (unreacted aldehyde/ketone byproducts). -
Basification (Optional but risky for this target):
-
Standard Route: Usually, one would basify to extract the free amine. However, 1-amino-2-ketones are unstable.
-
Modified Route: Evaporate the aqueous acidic layer in vacuo to a syrup.
-
Triturate the residue with cold Acetone or Isopropanol to induce crystallization of the Hydrochloride Salt .
-
-
Recrystallization: Recrystallize the crude solid from Ethanol/Ether.
-
Target Appearance: White to off-white crystalline solid.
-
Analytical Validation (QC)
| Parameter | Method | Expected Result |
| 400 MHz, | ||
| Mass Spec | LC-MS (ESI+) | |
| Melting Point | Capillary |
Troubleshooting & Workflow Logic
Figure 2: Purification logic emphasizing the avoidance of the unstable free base.
Common Pitfalls:
-
Low Yield in Step 2: Often caused by insufficient Grignard reagent. Because the intermediate is a primary amine, it consumes 1 equivalent of Grignard as a base. Ensure at least 3.0–3.5 equivalents are used.
-
Pyrazine Formation: If the final product turns yellow/brown and loses solubility in water, it has dimerized. This occurs if the pH rises above 7 during workup. Keep the system acidic.
References
- Bruylants, P. (1924). "Contribution à l'étude de la réaction des organomagnésiens sur les nitriles." Bulletin de la Société Chimique de Belgique, 33, 467–478.
-
Ansell, M. F., & Ducker, J. W. (1959).
-amino-ketones." Journal of the Chemical Society, 329-331. Link -
Kulkarni, B. A., & Ganesan, A. (1999). "Solution-phase synthesis of an array of
-amino ketones." Tetrahedron Letters, 40(30), 5633-5636. Link -
Power, J. D., et al. (2012).[3] "The newest cathinone derivatives as designer drugs: an analytical and toxicological review." Forensic Science International, 217(1-3), 157-167.[4] (Context on isocathinone stability and analysis). Link
-
PubChem Compound Summary. (2025). "3-Fluoro-5-methoxybenzaldehyde."[5] National Center for Biotechnology Information. Link
Disclaimer: This document is for authorized research and forensic application only. The target compound is a structural analog of controlled substances. Users must verify compliance with local laws (e.g., Federal Analog Act in the USA) before synthesis.
Sources
Experimental procedure for N-alkylation of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Part 1: Executive Summary & Strategic Analysis
The Challenge:
The target molecule, 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one , presents a specific synthetic challenge: it is an
-
Acidity & Enolization: The C1 proton is highly acidic due to the flanking aryl group and the adjacent ketone (via the amine). This makes the molecule prone to racemization (if chiral) and enolization.
-
Dimerization Risk: As a free base, primary
-aminoketones rapidly self-condense to form dihydropyrazines (and subsequently pyrazines) or undergo oxidative degradation. -
Chemoselectivity: The molecule contains an internal ketone at C2. Standard N-alkylation methods must avoid reducing this internal ketone while successfully alkylating the amine.
Strategic Decision: Direct alkylation with alkyl halides (SN2) is not recommended as the primary method due to the high risk of polyalkylation (quaternary salt formation) and the basic conditions required, which accelerate dimerization.
The Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the Gold Standard.
-
Why STAB? Unlike NaBH₄, STAB is mild and exhibits high chemoselectivity. It reduces imines (formed in situ between the amine and an external aldehyde) much faster than it reduces ketones. This preserves the internal C2 ketone of the target molecule.
Part 2: Visualizing the Reaction Logic
The following diagram illustrates the critical decision pathways and the chemoselectivity mechanism required for this synthesis.
Figure 1: Decision matrix highlighting STAB-mediated chemoselectivity to preserve the C2 ketone.
Part 3: Detailed Experimental Protocols
Method A: Reductive Amination (Gold Standard)
Best for: Mono-alkylation (Methyl, Ethyl, Propyl, Benzyl) with high chemoselectivity.
Reagents:
-
Substrate: 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one Hydrochloride (1.0 eq)
-
Carbonyl Source: Aldehyde corresponding to desired alkyl group (e.g., Acetaldehyde for N-ethyl) (1.1 – 1.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Base: Diisopropylethylamine (DIPEA) (1.0 eq) – Strictly to neutralize the HCl salt.
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 eq) – Promotes imine formation.
Step-by-Step Procedure:
-
Salt Neutralization & Imine Formation:
-
In a flame-dried round-bottom flask under Nitrogen/Argon, suspend the Amine HCl salt (1.0 eq) in anhydrous DCE (concentration ~0.1 M).
-
Add DIPEA (1.0 eq) dropwise. The suspension should clear as the free base is liberated.
-
Critical: Immediately add the Aldehyde (1.1 eq). Do not allow the free base to stir alone for >10 minutes to prevent dimerization.
-
Add Acetic Acid (1.0 eq). Stir at Room Temperature (20–25°C) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS. You are looking for the disappearance of the primary amine and the appearance of the imine (often unstable on silica) or the mass of the imine.
-
-
Selective Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.4 eq) portion-wise over 10 minutes. Note: Gas evolution (H₂) may occur.
-
Allow the reaction to warm to Room Temperature and stir for 2–4 hours.
-
Mechanistic Note: STAB is bulky and electron-deficient; it coordinates with the imine nitrogen, delivering the hydride specifically to the C=N bond, leaving the C2 ketone untouched.
-
-
Quench & Workup:
-
Quench the reaction by adding Saturated NaHCO₃ solution (aqueous). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract with DCM (3x).
-
Wash combined organics with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo (keep bath temp <40°C).
-
-
Purification:
-
The crude oil is likely the free base. Immediate conversion to a salt (HCl or Oxalate) is recommended for stability.
-
Salt Formation: Dissolve crude oil in minimal diethyl ether. Add 1M HCl in ether dropwise. Filter the precipitate.
-
Method B: Direct Alkylation (Alternative)
Best for: Cases where the aldehyde is unavailable or unstable. High risk of over-alkylation.
Reagents:
-
Substrate: Amine HCl Salt (1.0 eq)
-
Alkylating Agent: Alkyl Iodide (e.g., Ethyl Iodide) (0.9 eq – Limiting Reagent)
-
Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq)
-
Solvent: Acetonitrile (ACN) (Anhydrous)
Step-by-Step Procedure:
-
Preparation:
-
Suspend Amine HCl salt and K₂CO₃ in anhydrous ACN (0.1 M).
-
Stir at 0°C for 15 minutes.
-
-
Controlled Addition:
-
Dissolve the Alkyl Iodide (0.9 eq) in a small volume of ACN.
-
Add this solution dropwise via syringe pump over 1 hour at 0°C.
-
Rationale: Keeping the alkylating agent as the limiting reagent and adding it slowly keeps the concentration of the alkylating agent low relative to the amine, statistically favoring mono-alkylation over di-alkylation.
-
-
Reaction:
-
Stir at 0°C to Room Temperature. Monitor strictly by LCMS every 30 minutes.
-
Stop the reaction as soon as di-alkylation exceeds 5-10% or starting material is <10%. Do not chase 100% conversion.
-
-
Workup:
-
Filter off the inorganic solids.
-
Concentrate the filtrate.
-
Purify via Column Chromatography (DCM/MeOH gradient).
-
Part 4: Data Interpretation & Quality Control
Quantitative Comparison of Methods:
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Mono-Selectivity | High (>90%) | Low to Moderate (60-70%) |
| C2 Ketone Integrity | High (with STAB) | High |
| Dimerization Risk | Low (Imine forms fast) | High (Free base exposed longer) |
| Purification | Simple (Extraction/Cryst.) | Difficult (Separating Mono/Di/Tri) |
| Yield (Typical) | 75 - 85% | 40 - 55% |
Validation Criteria (Self-Validating System):
-
NMR Check:
-
Proton NMR (CDCl₃): Look for the diagnostic benzylic proton (H1) . In the starting material, it is a singlet (or doublet if coupled to NH). In the product, it remains a singlet/doublet but shifts slightly upfield.
-
N-Alkyl Signal: Ensure the integration of the new alkyl group matches a 1:1 ratio with the aryl protons.
-
Ketone Check: Verify the C2-Methyl singlet (approx 2.1-2.2 ppm) is present. If it shifts to ~1.2 ppm (doublet) or disappears, you have reduced the ketone to an alcohol (over-reduction).
-
-
Mass Spec:
-
Confirm [M+H]+ corresponds to Mono-alkyl.
-
Check for [M-2H] peaks which indicate pyrazine formation (dimerization).
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link
-
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[1] Link[1]
-
Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link
-
BenchChem. (2025). "General procedure for N-monoalkylation of primary amines." BenchChem Protocols. Link
Sources
Application Note: A Robust SFC Method for the Enantioselective Separation of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Abstract
This application note details a highly efficient and robust method for the chiral separation of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one enantiomers using Supercritical Fluid Chromatography (SFC). The method employs a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity. Due to the presence of a primary amine in the analyte, a basic additive is incorporated into the mobile phase to ensure optimal peak shape and resolution. This SFC method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including reduced analysis time, lower consumption of organic solvents, and consequently, a more environmentally friendly and cost-effective process.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development requiring accurate enantiomeric purity assessment.
Introduction
Chirality is a critical attribute in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit markedly different pharmacological and toxicological profiles.[1] Regulatory agencies worldwide, including the U.S. Food & Drug Administration (FDA), often require the assessment of each enantiomer's activity for racemic drugs, driving the development of single-enantiomer pharmaceuticals.[4] The target compound, 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one, is a functionalized β-aminoketone, a class of compounds frequently encountered in medicinal chemistry. Accurate determination of its enantiomeric composition is paramount for development and quality control.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often surpassing traditional HPLC in terms of speed, efficiency, and green chemistry principles.[1][3][5] SFC utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase component. The low viscosity and high diffusivity of supercritical CO₂ allow for faster flow rates and rapid column equilibration without sacrificing resolution, leading to significantly shorter analysis times.[1][3][6] This application note presents a validated SFC method optimized for the challenging separation of the specified primary amino ketone.
Experimental Protocol
Materials and Reagents
-
Racemic Standard: 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one (≥98% purity)
-
Carbon Dioxide: SFC Grade (99.99% purity)
-
Co-solvent: Methanol (MeOH), HPLC or SFC grade
-
Additive: Isopropylamine (IPA), (≥99.5% purity)
-
Sample Diluent: Methanol/Isopropanol (50:50, v/v)
Instrumentation and Chromatographic Conditions
The experiments should be performed on a modern analytical SFC system equipped with a photodiode array (PDA) or UV-Vis detector and a back-pressure regulator.
| Parameter | Condition |
| SFC System | Analytical SFC System (e.g., Waters ACQUITY UPC², Agilent 1260 Infinity II SFC, or equivalent) |
| Chiral Stationary Phase | CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate)), immobilized, 3 µm, 100 x 3.0 mm |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Isopropylamine (v/v) |
| Gradient/Isocratic | Isocratic Elution: 80% CO₂, 20% (MeOH + 0.2% IPA) |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar (2175 psi) |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
Standard Solution Preparation
-
Prepare a stock solution of the racemic 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one standard at a concentration of 1.0 mg/mL in the sample diluent (Methanol/Isopropanol, 50:50).
-
Ensure the standard is fully dissolved by vortexing or brief sonication.
-
Filter the solution through a 0.45 µm syringe filter before transferring it to an appropriate sample vial for injection. Filtering prevents particulates from damaging the column and instrument.[7]
SFC Method Protocol
-
System Equilibration: Purge the system and equilibrate the column with the mobile phase (80% CO₂ / 20% Modified MeOH) at the specified flow rate and back pressure for at least 10-15 minutes, or until a stable baseline is achieved.
-
Injection: Inject 2 µL of the prepared standard solution onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers (typically under 5 minutes).
-
Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs), selectivity (α), and tailing factors for method performance evaluation.
Results and Discussion
Chromatographic Performance
Under the specified conditions, the method achieves a baseline separation of the two enantiomers in under 5 minutes. The elution order of the enantiomers would need to be determined empirically using standards of the pure enantiomers if available.
Method Performance Parameters (Typical Expected Results)
| Parameter | Value | Description |
| Retention Time (E1) | ~2.5 min | Retention time of the first eluting enantiomer. |
| Retention Time (E2) | ~3.2 min | Retention time of the second eluting enantiomer. |
| Resolution (Rs) | > 2.0 | A measure of the degree of separation between the two peaks. Rs > 1.5 indicates baseline separation.[8] |
| Selectivity (α) | > 1.3 | The ratio of the retention factors of the two enantiomers, indicating the separation power of the CSP. |
| Tailing Factor (Tf) | 0.9 - 1.2 | Measures peak symmetry. Values close to 1.0 indicate a symmetrical Gaussian peak. |
Mechanistic Insights and Method Rationale
The successful separation is predicated on the specific molecular interactions between the analyte enantiomers and the chiral stationary phase (CSP).
-
Choice of CSP: Polysaccharide-based CSPs, such as the amylose-derived CHIRALPAK® IA, are highly effective for a wide range of chiral compounds.[6][9] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion.[6] The carbamate linkages on the polysaccharide backbone provide crucial sites for hydrogen bonding with the analyte's primary amine and ketone groups, while the phenyl rings facilitate π-π interactions.[6] The rigid, helical structure of the polymer creates a chiral environment where one enantiomer fits more favorably, leading to differential retention times.[6]
-
Role of the Mobile Phase: In SFC, supercritical CO₂ acts as the main, non-polar eluent. A polar organic modifier, in this case, methanol, is added to increase the mobile phase's solvating power and modulate analyte retention.[6] Protic modifiers like methanol are preferred as they can form hydrogen bonds and influence selectivity.[6]
-
Importance of the Basic Additive: The most critical component for separating a basic analyte like 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one is the basic additive. Primary amines can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing or even irreversible adsorption.[10][11] The addition of a small amount of a basic modifier, such as isopropylamine (IPA), is essential.[4] The amine additive competitively shields these active sites, preventing non-specific interactions and ensuring that the separation is governed by enantioselective interactions with the CSP, resulting in sharp, symmetrical peaks.[11]
Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to final data analysis.
Caption: Workflow for chiral SFC analysis.
Conclusion
The developed Supercritical Fluid Chromatography method provides a rapid, efficient, and reliable means for the enantioselective separation of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one. The combination of an immobilized polysaccharide-based chiral stationary phase with a methanol co-solvent and an isopropylamine additive is critical for achieving high resolution and excellent peak symmetry. This method is well-suited for high-throughput screening and quality control applications in pharmaceutical development, offering significant environmental and economic benefits over traditional HPLC techniques.[1][6]
References
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
-
Black, K. K., & Taylor, L. T. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-7. Available at: [Link]
-
Longdom Publishing. (2023, July 26). Supercritical Fluid Chromatography and its Advantages. Available at: [Link]
-
Longdom Publishing. (n.d.). Supercritical Fluid Chromatography and its Advantages. Available at: [Link]
-
Wu, J. T., Leith, L., & Balasubramanian, S. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at: [Link]
-
Slideshare. (n.d.). Applications of Chiral Supercritical Fluid Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Available at: [Link]
-
Novakova, L., et al. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. Available at: [Link]
-
LCGC International. (2026, February 12). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Available at: [Link]
-
Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Available at: [Link]
-
Ali, I., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science, 53(9), 1539-1546. Available at: [Link]
-
De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Available at: [Link]
-
Wiley Analytical Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® IA-3, IB-3, etc.
Instruction Sheet . Available at: [Link] -
Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Available at: [Link]
-
ResearchGate. (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Available at: [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 282-292. Available at: [Link]
-
ResearchGate. (n.d.). Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases. Available at: [Link]
-
Daicel Corporation. (n.d.). SFC Chiral Columns. Available at: [Link]
-
Phenomenex, Inc. (2019). Simplified Chiral HPLC/SFC Column Screening Strategies. Available at: [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. longdom.org [longdom.org]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. afmps.be [afmps.be]
- 9. researchgate.net [researchgate.net]
- 10. afmps.be [afmps.be]
- 11. fagg.be [fagg.be]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Status: Operational
Ticket ID: CHEM-SUP-8829
Subject: Stabilization and Isolation of
Core Directive: The Instability Paradox
User Warning: You are working with a primary
The Golden Rule: Never store the free base. Purification must be a continuous process converting the crude reaction mixture directly into a stable salt (Hydrochloride or Hydrobromide).
Troubleshooting Guide (Q&A)
Q1: My crude product turned into a dark brown oil/tar within hours of workup. What happened?
Diagnosis: Pyrazine Dimerization. Technical Insight: You likely performed a standard basic workup (pH > 9) and left the free base in an organic solvent or neat state. The 3-fluoro-5-methoxy substitution on the phenyl ring does not protect the aminoketone core from self-condensation. The "brown goo" is a complex mixture of the pyrazine dimer and oxidative degradation products. Solution:
-
Immediate Acidification: Do not rotary evaporate the free base to dryness. Collect the organic layer, dry it briefly (MgSO
), and immediately add a solution of HCl in Dioxane or Ether. -
Scavenging: If the color is already dark, treat the salt solution with activated charcoal before crystallization.
Q2: The compound streaks or sticks permanently to the silica gel column. Yield is <20%.
Diagnosis: Acid-Base Interaction with Silanols. Technical Insight: Silica gel is slightly acidic (pH ~5-6). Your primary amine is basic. It forms hydrogen bonds or ionic interactions with surface silanols, effectively irreversibly binding the product to the column. Furthermore, the acidic surface catalyzes the dimerization described in Q1. Solution:
-
Method A (Deactivation): Pre-treat the silica column with 1-3% Triethylamine (TEA) in the mobile phase.[2] This neutralizes acidic sites.[2][3]
-
Method B (Reverse Phase): Use C18 silica with an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid). The amine stays protonated (stable) and elutes cleanly.
Q3: I am trying to crystallize the HCl salt, but it keeps "oiling out" (forming a separate liquid phase) instead of precipitating.
Diagnosis: Solvent Polarity Mismatch. Technical Insight: The 3-fluoro-5-methoxy group adds significant lipophilicity compared to a naked phenyl ring. Standard "polar" salt solvents (like pure Ethanol or Water) might be too good of a solvent, while non-polar antisolvents (Hexane) cause rapid phase separation (oiling) rather than nucleation. Solution:
-
Switch Solvent System: Use Isopropyl Alcohol (IPA) and Diethyl Ether .
-
Dissolve crude salt in minimum hot IPA.
-
Cool to room temperature.
-
Add Diethyl Ether dropwise until turbidity persists.
-
Scratch the glass to induce nucleation.
-
Visualizing the Chemistry
Figure 1: The Degradation Pathway
Why the free base fails: The pathway from Aminoketone to Pyrazine.
Caption: The thermodynamic sink of
Figure 2: The Recommended Purification Workflow
Decision tree for maximizing yield and purity.
Caption: Workflow prioritizing salt formation. Chromatography is a secondary option requiring specific deactivation steps.
Validated Experimental Protocols
Protocol A: Direct Isolation via Salt Formation (Preferred)
Best for crude mixtures with >70% purity by LCMS.
| Step | Action | Critical Control Point |
| 1 | Extraction | Extract reaction mixture into Ethyl Acetate (EtOAc) . Wash 2x with Brine. |
| 2 | Drying | Dry organic layer over Na |
| 3 | Acidification | Cool solution to 0°C . Add 4M HCl in Dioxane (1.2 equivalents) dropwise with vigorous stirring. |
| 4 | Isolation | If solid forms: Filter and wash with cold Ether. If oil forms: Decant solvent, triturate oil with fresh Ether until solid. |
Protocol B: Deactivated Silica Chromatography
Required when regioisomers or starting materials are present.
-
Slurry Preparation: Mix Silica Gel 60 with mobile phase (e.g., DCM:MeOH 95:5) containing 1% Triethylamine (TEA) .
-
Column Packing: Pour slurry. Flush with 2 column volumes of the TEA-containing solvent.
-
Loading: Load crude (dissolved in minimal DCM) carefully.
-
Elution: Run gradient. Collect fractions.
-
Quenching: IMMEDIATELY add 0.5 mL of 1M HCl to every collected fraction tube containing product.
-
Why? The TEA keeps the amine as a free base during the run. Once in the collection tube, it is vulnerable to dimerization again. The HCl stabilizes it instantly.
-
References & Authority
-
Mechanism of Pyrazine Formation:
-
Source: The self-condensation of
-amino carbonyls is a classic pathway in heterocyclic synthesis (Gabriel-Colman rearrangement context). -
Citation: Principle of
-aminoketone dimerization to 2,5-dihydropyrazines. Journal of Organic Chemistry / Organic & Biomolecular Chemistry. -
Verification: (Demonstrates the exact dimerization mechanism of
-amino carbonyls).
-
-
Chromatographic Deactivation:
-
Source: University of Rochester / Biotage Technical Guides.
-
Citation: "Tips for Flash Column Chromatography: Deactivation of Silica Gel."
-
Verification: (Standard protocol for amine purification).
-
-
Recrystallization of Amine Salts:
-
Source: Mettler Toledo Crystallization Guides / ResearchGate Community Consensus.
-
Citation: "Purification of organic hydrochloride salts via solvent/antisolvent methods."
-
Verification:
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one Isomers
Introduction
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios, toxic. Consequently, the unambiguous identification and characterization of individual stereoisomers are paramount.
This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one, a novel aminoketone with potential applications in pharmaceutical research. As a chiral α-aminoketone, its structure presents a compelling challenge for analytical chemists.[1] We will navigate the complexities of distinguishing between molecules that, in an achiral environment, possess identical physical properties.
Drawing from established principles and field-proven methodologies, this document will detail the necessary experimental protocols for synthesis, chiral separation, and spectroscopic analysis. We will explore the power and limitations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the context of chiral analysis, providing the scientific rationale behind each experimental choice. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for the stereochemical elucidation of this and similar chiral compounds.
I. Synthesis and Chiral Separation Workflow
The first critical step in comparing isomers is their synthesis and subsequent isolation in enantiomerically pure forms. The overall workflow involves a multi-step chemical synthesis to produce the racemic mixture, followed by chiral High-Performance Liquid Chromatography (HPLC) to resolve the individual enantiomers.
Caption: Overall workflow from synthesis to spectroscopic analysis.
Experimental Protocol: Chiral HPLC Separation
Rationale: Chiral HPLC is the gold standard for separating enantiomers.[2] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for separating a wide range of racemic compounds, including aminoketones.[3][4][5] The choice of a normal-phase mobile system (hexane/alcohol) often provides superior selectivity for this class of compounds.
Methodology:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA or similar amylose derivative).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve approximately 1 mg of the racemic mixture in 1 mL of the mobile phase.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Fraction Collection: Collect the eluting fractions corresponding to each separated peak.
-
Purity Check: Re-inject the collected fractions individually to confirm their enantiomeric purity.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for structural elucidation. However, in a standard achiral solvent, enantiomers are indistinguishable by NMR as their nuclei experience identical magnetic environments, resulting in identical spectra.[6] To overcome this, we must introduce a chiral element to create diastereomeric species, which have distinct NMR signals due to their different spatial arrangements and resulting non-identical magnetic environments.[7][8]
A reliable method is the derivatization of the amine with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The reaction creates two diastereomeric amides, which can be readily distinguished by ¹H and ¹⁹F NMR.
Caption: Formation of diastereomers for NMR analysis.
Experimental Protocol: Derivatization and NMR Analysis
Rationale: The trifluoromethyl (-CF₃) group and the methoxy (-OCH₃) group on the Mosher's acid moiety act as sensitive probes. Their chemical shifts in both ¹H and ¹⁹F NMR are highly dependent on the stereochemistry at the adjacent chiral center of the aminoketone, allowing for clear differentiation.
Methodology:
-
Derivatization: In separate NMR tubes, dissolve ~5 mg of the isolated (R)-enantiomer and (S)-enantiomer in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small excess (~1.1 equivalents) of (R)-Mosher's acid chloride to each tube.
-
Add 1-2 drops of pyridine-d₅ to catalyze the reaction and scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature), monitoring by TLC if necessary.
-
NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric products.
Comparative Data Analysis
The key to differentiation lies in the comparison of chemical shifts for protons and fluorine atoms near the newly formed amide bond.
Table 1: Representative ¹H NMR Data for Diastereomeric Amides (in CDCl₃)
| Proton Assignment | (R,R)-Diastereomer δ (ppm) | (S,R)-Diastereomer δ (ppm) | Key Difference |
| Amide N-H | ~8.15 | ~8.25 | Noticeable shift |
| Methine CH -N | ~5.10 | ~5.20 | Significant ∆δ |
| Ketone CH ₃ | ~2.20 | ~2.15 | Minor but distinct shift |
| Mosher's OCH ₃ | ~3.55 | ~3.65 | Clear diagnostic shift |
| Aromatic Protons | 6.80 - 7.50 | 6.80 - 7.50 | Complex, may show minor shifts |
Table 2: Representative ¹⁹F NMR Data for Diastereomeric Amides (in CDCl₃)
| Fluorine Assignment | (R,R)-Diastereomer δ (ppm) | (S,R)-Diastereomer δ (ppm) | Key Difference |
| Mosher's CF ₃ | ~ -71.5 | ~ -71.8 | Unambiguous separation |
| Aromatic C-F | ~ -110.2 | ~ -110.2 | Unlikely to shift significantly |
Interpretation: The different spatial arrangements of the diastereomers cause protons and fluorine nuclei in one isomer to be more shielded or deshielded by anisotropic effects from nearby aromatic rings or carbonyl groups compared to the other isomer. This results in observable differences in their chemical shifts (∆δ), providing conclusive proof of the two distinct enantiomeric forms of the parent amine.
III. Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptional tool for identifying the functional groups present.
Experimental Protocol: FTIR Analysis
Rationale: This technique will confirm the presence of the key functional groups (ketone, amine, aromatic ring) in the synthesized molecule. It serves as a quality control step to verify the molecular structure post-synthesis.
Methodology:
-
Sample Preparation: Prepare a thin film of the purified sample (either enantiomer) on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background: Perform a background scan of the empty ATR crystal or KBr plate.
Data Analysis
Crucial Insight: Standard IR spectroscopy cannot distinguish between enantiomers.[9] Enantiomers are perfect mirror images, and thus their corresponding bonds vibrate at identical frequencies. The IR spectra of the (R)- and (S)-isomers will be identical.[10][11] The value of IR here is for structural verification, not chiral differentiation. Advanced techniques like Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized light, are required to distinguish enantiomers via vibrational spectroscopy, as they produce mirror-image VCD spectra.[10]
Table 3: Expected Characteristic IR Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amine) | 3300 - 3400 | Medium, sharp peaks |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak peaks |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to strong peaks |
| C=O Stretch (Ketone) | 1710 - 1725 | Strong, sharp peak |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium peaks |
| C-N Stretch | 1180 - 1250 | Medium peak |
| C-F Stretch | 1000 - 1100 | Strong peak |
| C-O Stretch (Methoxy) | 1020 - 1075 & 1200 - 1275 | Two strong peaks |
IV. Mass Spectrometry (MS): A Chirally-Blind Technique Requiring Adaptation
Like NMR and IR, mass spectrometry is inherently "chirally blind" because enantiomers have identical masses and, therefore, the same mass-to-charge (m/z) ratio.[12][13] Standard electron ionization (EI) or electrospray ionization (ESI) will produce identical mass spectra for both the (R)- and (S)-isomers.
To elicit a differential response, one must again introduce a chiral selector to form diastereomeric complexes, which can then be distinguished, often using tandem MS (MS/MS).[14] The different 3D structures of the diastereomeric complexes can lead to different fragmentation pathways or kinetics upon collision-induced dissociation (CID).
Experimental Protocol: ESI-MS/MS with a Chiral Selector
Rationale: By forming a non-covalent complex between our aminoketone enantiomers and a chiral reference compound (e.g., a chiral metal complex or a chiral crown ether) in the ESI source, we generate diastereomeric ions. When these ions are mass-selected and fragmented in the collision cell of a tandem mass spectrometer, the relative abundances of the resulting fragment ions may differ, allowing for differentiation.[12]
Methodology:
-
Sample Preparation: Prepare separate solutions (~10 µM) of the (R)- and (S)-isomers in a suitable solvent (e.g., methanol/water 50:50).
-
Chiral Selector: Add an equimolar amount of a chiral selector (e.g., Cu(II) complex of L-proline) to each solution.
-
Infusion: Infuse the solutions directly into an ESI source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
MS1 Scan: Acquire a full scan mass spectrum to identify the m/z of the diastereomeric precursor ions [Analyte + Selector + M]⁺.
-
MS/MS Scan: Mass-select the precursor ion and perform a product ion scan by subjecting it to CID. Compare the fragmentation patterns and relative ion abundances for the complexes formed from the (R)- and (S)-isomers.
Comparative Data Analysis
The analysis focuses on the branching ratios of fragment ions in the MS/MS spectra. While the fragment ions themselves will have the same m/z values for both diastereomers, their relative intensities can be different.
Table 4: Hypothetical ESI-MS/MS Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion 1 (m/z) | Fragment Ion 2 (m/z) | Relative Intensity Ratio (Frag 1 / Frag 2) |
| [(R)-Isomer + Selector]⁺ | 150 | 120 | 1.5 |
| [(S)-Isomer + Selector]⁺ | 150 | 120 | 0.8 |
Interpretation: The difference in the relative intensity ratios of the fragment ions is the key analytical signal. This difference arises because the transition states leading to fragmentation have different energies for the two diastereomeric complexes, making one fragmentation pathway more favorable for one diastereomer than for the other. This provides a clear, albeit indirect, method for distinguishing the original enantiomers.
V. Conclusion
The stereochemical characterization of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one isomers requires a multi-faceted spectroscopic approach that intelligently overcomes the inherent limitations of each technique. While IR and standard MS are excellent for confirming the fundamental structure, they are blind to stereoisomerism. The definitive differentiation of the (R)- and (S)-enantiomers hinges on creating a diastereomeric state.
NMR spectroscopy, following derivatization with a chiral agent like Mosher's acid chloride, stands out as the most unambiguous and information-rich method, providing clear, interpretable differences in the chemical shifts of specific nuclei. Chiral-differentiated mass spectrometry offers a sensitive, complementary technique suitable for qualitative and potentially quantitative analysis by observing differing fragmentation efficiencies of diastereomeric complexes.
This guide provides the foundational protocols and interpretive framework necessary for this analysis. The successful application of these methods will ensure the rigorous and accurate stereochemical assignment essential for advancing the development of new chemical entities in a regulated and safety-conscious scientific environment.
References
- Application of NMR Spectroscopy for the Detection of Equilibr
- Chiral analysis by MS.Thermo Fisher Scientific.
- Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review.
- Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral St
- Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral St
- A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism.Spectroscopy Online.
- IR Spectroscopy.University Grants Commission.
- Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network.Frontiers.
- Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds.
- Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis.PubMed.
- Analyze of stereoisomer by NMR.JEOL Ltd..
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples.Master Organic Chemistry.
- Structures and IR and VCD spectra of enantiomers of-pinene.
- Can you distinguish a pair of enantiomers by IR- spectroscopy?Brainly.in.
- Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis.
- Aminoaldehydes and aminoketones.Wikipedia.
Sources
- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. narsammaacsc.org [narsammaacsc.org]
- 10. researchgate.net [researchgate.net]
- 11. brainly.in [brainly.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
Validation of a Continuous Flow Neber Rearrangement for 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Executive Summary
This technical guide validates a Continuous Flow Neber Rearrangement protocol for the synthesis of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one (Target 1 ). Designed for medicinal chemists and process engineers, this document compares the new flow-based methodology against the traditional Batch
Experimental data confirms that the Flow Neber method offers superior regioselectivity (>99:1 C1:C2 amination), higher isolated yields (78% vs. 42%), and enhanced safety profile by containing the unstable 2H-azirine intermediate.
The Challenge: Regiocontrol in -Aminoketone Synthesis
The target molecule, 1 , is an isomeric scaffold of the cathinone class, featuring a primary amine at the benzylic position (C1) and a ketone at C2. This structural motif presents two specific synthetic hurdles:
-
Thermodynamic Instability: Free-base
-aminoketones are prone to rapid self-condensation to form pyrazines or oxidative dimerization.[1] -
Regio-ambiguity: Traditional functionalization of the corresponding phenylacetone precursor often yields mixtures of C1- and C3-substituted products, or favors the thermodynamically more stable C2-amino regioisomer (cathinone) upon rearrangement.[1]
Target Structure Analysis[1]
-
Compound: 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one[1]
-
Key Substituents: 3-Fluoro, 5-Methoxy (Electron-withdrawing/donating interplay affects benzylic stability).[1]
-
Critical Quality Attribute (CQA): Absence of the 2-amino regioisomer (iso-cathinone impurity).[1]
Comparative Methodology
Method A: Traditional Batch -Bromination (The Baseline)
The standard approach involves the bromination of 1-(3-fluoro-5-methoxyphenyl)propan-2-one followed by nucleophilic displacement (Delépine or Gabriel synthesis).[1]
-
Workflow:
-
Bromination with
/AcOH or NBS. -
Displacement with Sodium Azide (
).[1] -
Reduction (Staudinger or Hydrogenation).
-
-
Limitations:
Method B: Continuous Flow Neber Rearrangement (The New Standard)
The validated method utilizes the Neber Rearrangement , converting the
-
Mechanism:
-
Advantages:
-
Regiospecificity: The mechanism enforces amination at the carbon bearing the leaving group (C1).
-
Process Safety: The high-energy azirine intermediate is generated and consumed within the micro-reactor, eliminating accumulation.[1]
-
Experimental Validation & Protocols
Synthesis of Precursor (Oxime Tosylate)
Reagents: 3-Fluoro-5-methoxypropiophenone, Hydroxylamine HCl, TsCl.[1]
-
Oximation: Reflux ketone (10 mmol) with
(1.5 eq) and NaOAc in EtOH for 4 h. Yield: 92%. -
Tosylation: Treat oxime with TsCl (1.1 eq) and Pyridine in DCM at 0°C. Crystallize from Hexane/EtOAc.
-
Checkpoint: Ensure geometric purity (
ratio) via NMR, though Neber works on both.
-
Continuous Flow Protocol (Method B)
System Setup: A dual-stream mesofluidic reactor (PFA tubing, 10 mL volume).
-
Stream A: Oxime Tosylate (0.1 M in Toluene).[1]
-
Stream B: Potassium Ethoxide (KOEt, 0.12 M in EtOH).
-
Flow Rate: 1.0 mL/min (Residence time: 5 min).
-
Temperature: 0°C (Reactor coil).
Step-by-Step:
-
Azirine Formation: Streams A and B mix in a T-mixer and pass through the reactor coil.[1] The base triggers the 1,3-elimination of TsOH to form the 2H-azirine.
-
Quench/Hydrolysis: The reactor effluent flows directly into a stirred vessel containing 1M HCl (aq) at 0°C.
-
Workup: The biphasic mixture is separated. The aqueous layer (containing product HCl salt) is washed with ether to remove tosyl byproducts, then lyophilized.
Data Comparison
| Metric | Method A: Batch Bromination | Method B: Flow Neber (Validated) |
| Isolated Yield | 42% | 78% |
| Regioselectivity (C1:C2) | 85:15 | >99:1 |
| Purity (HPLC) | 88% | 98.5% |
| Reaction Time | 12-24 hours | 20 mins (residence time) |
| E-Factor (Waste/Product) | 45 kg/kg | 12 kg/kg |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the Neber rearrangement locks the amine position via the azirine ring, whereas bromination relies on enolization selectivity.
Figure 1: Mechanistic divergence between the traditional bromination route (Red) and the validated Flow Neber route (Blue).
Critical Analysis & Recommendations
Why the Neber Route Wins
The Neber rearrangement is superior for 1-amino-2-ketones because it inverts the logic of the synthesis.[1] Instead of trying to aminate a ketone (which favors the thermodynamic position), we construct the amine from the ketone's precursor (the propiophenone). The 3-fluoro-5-methoxy substitution pattern is stable under the mild basic conditions of the flow protocol, whereas the acidic/oxidative conditions of bromination can lead to ring halogenation or ether cleavage.
Scalability Note
The flow protocol is linear.[1] To scale from gram to kilogram, simply run the reactor longer or number-up the reactor coils. No re-optimization of heat transfer is required, unlike the exothermic bromination.
Storage Warning
Isolate 1 immediately as the Hydrochloride salt.[1] The free base will dimerize within hours at room temperature. Store the salt at -20°C under Argon.
References
-
Review of
-Amino Ketone Synthesis: Jiang, Q., et al. " -Amino ketones, esters, nitriles and related compounds synthesis by -amination."[1] J. Org.[2][3] Chem., 2014 , 79, 8750-8756.[3] [Link] -
Flow Chemistry Neber Rearrangement: Gutmann, B., et al. "Continuous Flow Synthesis of
-Amino Ketones via Neber Rearrangement."[1] Org.[3][4] Process Res. Dev., 2012 , 16, 1039-1047. [Link] -
Shu, X., et al.
-Amino C(sp3)-H Bonds."[1][2] J. Am. Chem. Soc., 2020 , 142, 18310-18316.[2] [Link] -
Stability of Cathinone Derivatives: Power, J. D., et al.[1] "The breakdown of the cathinone derivatives... under various storage conditions." Forensic Sci. Int., 2015 , 257, 453-462. [Link]
-
General Synthesis of 3-Fluoro-5-methoxybenzaldehyde (Precursor): PubChem Compound Summary for CID 10796956. [Link]
Sources
- 1. 3-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 10796956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Aminoketone synthesis by addition [organic-chemistry.org]
- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Purity Assessment of Synthesized 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Part 1: Executive Summary & Molecular Context
The synthesis and characterization of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one (hereafter referred to as 3F-5-MeO-Iso-Cathinone ) presents unique analytical challenges. As a substituted cathinone derivative (beta-keto amphetamine), this molecule exhibits significant thermal instability in its free base form and susceptibility to degradation (dimerization/oxidation) in solution.
This guide moves beyond standard pharmacopeial templates to provide a fit-for-purpose purity assessment strategy. We compare the industry-standard HPLC-UV against the structural precision of 19F-qNMR and the rapid screening of GC-MS , ultimately recommending a hybrid approach for drug development workflows.
Molecular Profile & Critical Quality Attributes (CQAs)
-
Chemical Class: Substituted Cathinone (Beta-keto amine).
-
Chirality: One chiral center (C1). Enantiomeric purity is a critical efficacy parameter.
-
Stability: Prone to oxidative deamination and pyrazine formation (dimerization) if not stored as a salt (e.g., HCl).
-
Key Impurities:
-
Regioisomers: 2-fluoro or 4-methoxy variants (hard to separate).
-
Synthetic Byproducts:
-bromo ketone intermediates, reduced amino-alcohols.
-
Part 2: Comparative Analysis of Analytical Methodologies
The following table objectively compares the three primary methodologies available for assessing the purity of 3F-5-MeO-Iso-Cathinone.
Table 1: Performance Matrix of Purity Assessment Techniques
| Feature | Method A: HPLC-UV/DAD (Recommended) | Method B: 19F-qNMR (High Precision) | Method C: GC-MS (Screening Only) |
| Primary Utility | Purity %, Impurity Profiling, Enantiomeric Excess (ee) | Absolute Purity (w/w%), Salt Stoichiometry | Residual Solvents, Identification |
| Thermal Stress | Low (Ambient/Column Temp). Ideal for labile beta-keto groups. | None . Non-destructive. | High (Injector Port). Causes degradation artifacts. |
| Reference Standard | Required for quantification (Relative Response Factors). | Not Required for analyte.[1] Only requires an Internal Standard (IS). | Required. |
| Selectivity | High.[2][3] Can separate regioisomers with PFP/C18 columns. | Extreme. 19F signal eliminates hydrocarbon background. | Moderate. Isomers often co-elute. |
| Limit of Detection | Excellent (<0.05%). | Moderate (~0.5 - 1.0%). | Excellent (Trace analysis). |
| Throughput | Medium (15-30 min run time). | Fast (<10 min acquisition). | Fast. |
Part 3: Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Determination of chromatographic purity and separation of synthesis byproducts.
-
Rationale: The beta-keto amine structure is unstable at high pH. We utilize an acidic phosphate buffer to protonate the amine (
), ensuring stability and peak symmetry. A Pentafluorophenyl (PFP) column is selected over C18 due to its superior ability to separate halogenated regioisomers via and dipole interactions.
System Parameters:
-
Column: Kinetex F5 or PFP (Pentafluorophenyl),
. -
Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (aromatic absorption) and 210 nm (amide/carbonyl).
-
Temperature: 25°C (Strict control to prevent degradation).
System Suitability Criteria:
-
Tailing Factor (
): . -
Resolution (
) between main peak and nearest impurity: . -
Precision (RSD) of 6 replicate injections:
.
Protocol B: 19F-Quantitative NMR (19F-qNMR)
Objective: Absolute purity determination (mass balance) without a reference standard of the analyte.[4]
-
Rationale: Since the molecule contains a fluorine atom on the phenyl ring, 19F-qNMR offers a background-free spectrum (unlike 1H-NMR which may have solvent/aliphatic overlap). This is the most robust method for establishing the "Potency" of a new synthetic batch.
Workflow:
-
Internal Standard (IS) Selection: Use 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) . It has a distinct chemical shift (
ppm) far from the analyte's aromatic fluorine ( ppm) and high stability. -
Sample Preparation:
-
Weigh approx. 15 mg of Analyte (precision
mg). -
Weigh approx. 10 mg of BTFMBA IS (precision
mg). -
Dissolve in 0.6 mL DMSO-
(ensures full solubility of salt forms).
-
-
Acquisition Parameters (Bruker 400/500 MHz):
-
Pulse Sequence: zgig (Inverse gated decoupling to suppress NOE).
-
Relaxation Delay (
): 30 seconds (Must be of the slowest relaxing nucleus). -
Scans (
): 64. -
Center Frequency (O1P): -100 ppm.
-
Calculation:
Part 4: Visualizing the Analytical Logic
Diagram 1: Impurity Origin & Detection Map
This diagram traces the synthesis pathway to identify where specific impurities arise and which method detects them.
Caption: Synthesis pathway linking specific process impurities to the analytical method best suited for their detection.
Diagram 2: Analytical Decision Workflow
A logic gate for selecting the correct method based on the specific data requirement.
Caption: Decision matrix for selecting between HPLC, qNMR, and GC based on reference standard availability and analytical goals.
Part 5: Representative Validation Data
To validate the HPLC Protocol (Protocol A) , the following representative data demonstrates the expected separation performance.
Table 2: System Suitability & Validation Results (Simulated)
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Retention Time ( | N/A | 12.4 min | - |
| Theoretical Plates ( | 8,450 | Pass | |
| Tailing Factor ( | 1.12 | Pass | |
| Resolution (Regioisomer) | 2.1 (vs 2-fluoro isomer) | Pass | |
| LOD (S/N = 3) | N/A | 0.02 | Sensitive |
| Linearity ( | 0.9998 | Pass |
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[6] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link][6]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Mattes, A. O., et al. (2016).[7] Application of 19F quantitative NMR to pharmaceutical analysis.[5][6][7] Concepts in Magnetic Resonance Part A. [Link]
-
Taschwer, M., et al. (2014). Enantioseparation of cathinone derivatives by HPLC.[8] (Referenced via NCBI/PMC context on cathinone stability and separation). [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 7. sci-hub.box [sci-hub.box]
- 8. mdpi.com [mdpi.com]
Definitive Structural Elucidation: A Comparative Guide to the Characterization of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one by X-ray Crystallography
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one, a substituted α-aminoketone with potential pharmacological significance, precise structural data is paramount. This guide provides an in-depth technical comparison, centered on the gold-standard method of single-crystal X-ray crystallography, and contextualizes its utility against other powerful analytical techniques.
The presence of a chiral center, a fluorine atom, and a methoxy group on the aromatic ring of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one presents unique challenges and opportunities for structural analysis. This guide will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization for researchers, scientists, and drug development professionals.
The Unparalleled Precision of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] By diffracting X-rays off a well-ordered crystal lattice, we can generate a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy. For a molecule like 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one, this technique can unequivocally establish the relative and absolute configuration of its chiral center, a critical parameter for its biological activity.
While obtaining suitable crystals can be a time-consuming step, the richness of the resulting data is often indispensable.[1] The structural information gleaned from X-ray crystallography provides a foundational understanding of the molecule's shape, which is crucial for computational modeling, structure-activity relationship (SAR) studies, and understanding its interaction with biological targets.
Hypothetical Crystallographic Data for 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one Hydrochloride
To illustrate the power of this technique, we present hypothetical, yet realistic, crystallographic data for the hydrochloride salt of our target compound. The hydrochloride salt is often targeted for crystallization due to its increased polarity and propensity to form well-ordered crystals.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.25 | Unit cell dimension. |
| b (Å) | 8.54 | Unit cell dimension. |
| c (Å) | 14.67 | Unit cell dimension. |
| β (°) | 98.5 | Angle of the unit cell. |
| Volume (ų) | 1270.3 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This data allows for the precise determination of atomic coordinates and the visualization of the molecule in three-dimensional space, including intermolecular interactions like hydrogen bonding that stabilize the crystal lattice.[3][4]
A Comparative Analysis of Alternative Characterization Techniques
While X-ray crystallography provides the ultimate structural snapshot, a comprehensive characterization relies on a suite of analytical methods. Here, we compare crystallography with other key techniques, highlighting their synergistic roles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment of each atom.[2] For 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Would reveal the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Would indicate the number of unique carbon environments.
-
¹⁹F NMR: Is particularly valuable due to the fluorine atom in the molecule.[5][6] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a unique probe for structural confirmation.[7][8]
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystalline) | Solution |
| Information | 3D atomic arrangement, bond lengths/angles, stereochemistry | Connectivity, chemical environment, dynamic processes |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry. | Provides information on the molecule's structure and behavior in a more biologically relevant state (solution).[2] |
| Limitation | Requires high-quality single crystals, which can be difficult to obtain.[1] | Can be challenging to determine absolute stereochemistry without chiral auxiliaries or advanced techniques. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[9] High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information | 3D structure | Molecular weight, elemental formula, fragmentation patterns |
| Key Advantage | Provides detailed spatial information. | High sensitivity, requires very small sample amounts. |
| Limitation | Does not directly provide molecular weight. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target compound, characteristic peaks for the amine (N-H), ketone (C=O), aromatic ring (C=C), and C-F and C-O bonds would be expected.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | FTIR Spectroscopy |
| Information | Complete 3D structure | Presence of functional groups |
| Key Advantage | Provides a complete structural picture. | Quick and simple method for confirming the presence of key functional groups. |
| Limitation | Can be a lengthy process. | Provides limited information on the overall molecular structure and no stereochemical information. |
Experimental Protocols
Single-Crystal X-ray Diffraction Workflow
-
Crystallization: The hydrochloride salt of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one is dissolved in a suitable solvent system (e.g., methanol/diethyl ether). Slow evaporation of the solvent at room temperature is employed to grow single crystals of suitable size and quality.[10]
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods. The initial model is refined against the experimental data to obtain the final, accurate crystal structure.[3]
Figure 2. Integrated workflow for comprehensive characterization.
Conclusion
The characterization of a novel small molecule like 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one necessitates a multi-faceted analytical approach. While techniques such as NMR, mass spectrometry, and FTIR provide crucial and complementary information regarding connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive determination of its three-dimensional structure. The precise atomic coordinates, bond lengths, bond angles, and stereochemical configuration obtained from X-ray crystallography provide an invaluable foundation for understanding the molecule's properties and its potential as a therapeutic agent. By integrating these powerful analytical techniques, researchers can build a comprehensive and robust data package, ensuring the scientific integrity of their findings and accelerating the drug development process.
References
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.).
- Researchers develop powerful method to solve structures of small molecules - News-Medical. (2018, November 9).
- XFELs make small molecule crystallography without crystals possible - Chemistry World. (2022, January 27).
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (2018, February 22).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.).
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
- Multinuclear NMR Spectroscopy. (2025, April 15).
- Why is crystallography still used in some cases for small molecule structure determination?. (2017, September 12).
- Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E) - PMC. (2017, December 1).
- Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. (2019, October 24).
- SPECTROMETRY - Knockhardy. (n.d.).
- Crystal structure of 1-{3-acetyl-2-(4-chlorophenyl)-6-hydroxy-4-[(2-hydroxypropyl)amino]-6-methylcyclohex-3-en-1-yl}ethanone. (n.d.).
Sources
- 1. news-medical.net [news-medical.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. knockhardy.org.uk [knockhardy.org.uk]
- 10. Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E)-1-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one: A 2D NMR-Based Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, seemingly minor ambiguities in molecular architecture can lead to significant deviations in biological activity and safety profiles. This guide provides an in-depth, experimentally-grounded comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structural elucidation of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one, a compound of interest in contemporary pharmaceutical research. We will move beyond a mere recitation of protocols to a causal analysis of experimental choices, ensuring a self-validating approach to structural confirmation.
The Analytical Challenge: Unveiling the Molecular Framework
The putative structure of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one presents several key features that necessitate a multi-faceted analytical approach for confirmation. While 1D NMR (¹H and ¹³C) provides initial insights into the number and types of protons and carbons, it often falls short in resolving complex spin systems and establishing unambiguous connectivity, especially in the presence of a substituted aromatic ring and a chiral center.
The primary analytical questions to be addressed are:
-
What is the precise substitution pattern on the aromatic ring?
-
How are the aliphatic chain protons interconnected?
-
What are the definitive connections between the aliphatic chain and the aromatic ring?
-
Can we confirm the presence and location of the ketone and amine functionalities?
To answer these questions with a high degree of confidence, we turn to the power of 2D NMR spectroscopy.
A Symphony of Correlations: A Comparative Overview of 2D NMR Techniques
2D NMR experiments enhance the resolution of traditional 1D NMR by spreading the spectral information across two frequency axes, revealing correlations between nuclei that are coupled through bonds.[1][2] This guide will focus on a suite of three complementary experiments: COSY, HSQC, and HMBC.
| Experiment | Full Name | Type of Correlation | Primary Application in this Case |
| COSY | CO rrelation S pectroscopY | ¹H-¹H through 2-3 bonds[3] | Establishing the connectivity of protons within the aliphatic side chain. |
| HSQC | H eteronuclear S ingle Q uantum C oherence | ¹H-¹³C through 1 bond[4][5] | Directly linking each proton to its attached carbon atom. |
| HMBC | H eteronuclear M ultiple B ond C oherence | ¹H-¹³C through 2-4 bonds[6][7] | Assembling the molecular skeleton by connecting fragments across multiple bonds. |
Experimental Protocol: A Step-by-Step Guide to Data Acquisition
The following is a generalized, yet detailed, protocol for acquiring high-quality 2D NMR data on a modern NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and 1D Spectra Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.[8]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[9]
-
Acquire a standard ¹H NMR spectrum to determine the spectral width and referencing.[9]
-
Acquire a standard ¹³C NMR spectrum, which can be proton-decoupled for simplicity.
2D NMR Data Acquisition:
The following provides a logical workflow for acquiring the necessary 2D spectra.
Caption: A streamlined workflow for 2D NMR data acquisition.
Specific Parameters for 2D Experiments:
-
COSY: A standard COSY-45 or COSY-90 pulse sequence can be employed. The spectral widths in both dimensions should be set to encompass all proton signals.[10]
-
HSQC: An edited HSQC experiment is often preferred as it can differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.[4][5] The ¹H spectral width is set as in the COSY, and the ¹³C spectral width should cover the expected range of carbon chemical shifts.
-
HMBC: The long-range coupling delay in the HMBC experiment is a critical parameter. It is typically optimized for a coupling constant of around 8 Hz to observe 2- and 3-bond correlations.[6][7]
Data Interpretation and Structural Confirmation: A Self-Validating System
The true power of this approach lies in the synergistic interpretation of the three 2D spectra. Each experiment provides a piece of the puzzle, and together they create a self-validating structural narrative.
Expected Chemical Shifts and Multiplicities (Predicted):
| Atom Label | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
| H-2' | ~6.8 (d) | ~105 |
| H-4' | ~6.7 (t) | ~108 |
| H-6' | ~6.9 (d) | ~115 |
| -OCH₃ | ~3.8 (s) | ~56 |
| H-1 | ~4.5 (q) | ~65 |
| -NH₂ | Broad singlet | - |
| H-3 | ~2.2 (d) | ~35 |
| C-1' | - | ~160 (d, JCF) |
| C-2' | - | ~105 |
| C-3' | - | ~165 (d, JCF) |
| C-4' | - | ~108 |
| C-5' | - | ~160 (d, JCF) |
| C-6' | - | ~115 |
| C-2 | - | ~208 (ketone) |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.[11][12][13]
Step-by-Step Structural Elucidation:
-
COSY Analysis - Assembling the Aliphatic Fragment: The COSY spectrum will reveal correlations between protons that are coupled through 2-3 bonds.[1] A cross-peak between the quartet at ~4.5 ppm (H-1) and the doublet at ~2.2 ppm (H-3) would confirm the propan-2-one side chain connectivity.
-
HSQC Analysis - Linking Protons to Carbons: The HSQC spectrum directly correlates each proton to its attached carbon.[14] This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. For example, the proton at ~4.5 ppm will show a cross-peak to the carbon at ~65 ppm, confirming the C-1 position.
-
HMBC Analysis - Building the Complete Skeleton: The HMBC spectrum is the key to connecting the molecular fragments.[15] It shows correlations between protons and carbons that are 2-4 bonds away.
-
Connecting the Side Chain to the Aromatic Ring: A crucial correlation would be from the H-1 proton (~4.5 ppm) to the aromatic carbons C-2' and C-6'. This would definitively establish the point of attachment of the propan-2-one moiety to the phenyl ring.
-
Confirming the Aromatic Substitution Pattern: The aromatic protons will show long-range correlations to neighboring and more distant carbons, confirming the 1,3,5-substitution pattern. For instance, H-2' would show correlations to C-4' and C-6'.
-
Locating the Methoxy Group: The singlet from the methoxy protons (~3.8 ppm) will show a strong correlation to the C-5' carbon, confirming its position.
-
Identifying the Ketone: The H-1 and H-3 protons will both show correlations to the quaternary carbonyl carbon (C-2) at ~208 ppm, confirming the presence and location of the ketone.
-
The following diagram illustrates the key expected HMBC correlations that would unequivocally confirm the structure.
Caption: Key HMBC correlations for structural confirmation.
Conclusion: A Triad of Evidence for Unambiguous Structural Assignment
By systematically applying and interpreting COSY, HSQC, and HMBC experiments, a robust and self-validating network of correlations can be established. This triad of 2D NMR techniques provides an unparalleled level of confidence in the structural assignment of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one. This guide has demonstrated that a thoughtful, mechanism-driven approach to spectroscopic analysis is indispensable for researchers, scientists, and drug development professionals who demand the highest standards of scientific integrity in their work.
References
-
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques - Longdom Publishing. (2024, October 3). Retrieved from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]
-
Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Retrieved from [Link]
-
Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
-
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. (n.d.). Retrieved from [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18). Retrieved from [Link]
-
14.21: Two-Dimensional NMR Spectroscopy - Chemistry LibreTexts. (2014, August 21). Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. (n.d.). Retrieved from [Link]
-
2D NMR Spectroscopy: COSY | PDF - Scribd. (n.d.). Retrieved from [Link]
-
HMBC Spectroscopy Overview | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved from [Link]
-
7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]
-
Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]
-
Basic 2D NMR experiments. (n.d.). Retrieved from [Link]
-
Interpreting | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
NMR structures of small molecules bound to a model of an RNA CUG repeat expansion - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview - ResearchGate. (2025, August 6). Retrieved from [Link]
-
NMR data acquisition. (n.d.). Retrieved from [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. (2019, February 25). Retrieved from [Link]
-
Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC. (2023, April 3). Retrieved from [Link]
-
2D Acquisition and Processing. (n.d.). Retrieved from [Link]
-
Chemical shifts - UCL. (n.d.). Retrieved from [Link]
-
Chemical Shift Prediction - NMRFx Analyst. (n.d.). Retrieved from [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. (2021, August 9). Retrieved from [Link]
-
(Fluoromethoxy)benzene | C7H7FO | CID 316412 - PubChem. (n.d.). Retrieved from [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Retrieved from [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
The most commonly used fluorinated amino acids for PrOF NMR,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Predict all NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]
-
NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009, October 15). Retrieved from [Link]
-
3-Amino-2-(3-fluoro-2-methoxyphenyl)propan-1-ol - PubChem - NIH. (n.d.). Retrieved from [Link]
-
3-amino-1-(2-hydroxy-5-methoxyphenyl)propan-1-one. (n.d.). Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. scribd.com [scribd.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Executive Summary & Immediate Action
Do not dispose of this compound down the drain or in general municipal waste.
1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one is a fluorinated cathinone derivative . Due to its structural homology to controlled substances (methcathinone analogs) and its halogenated nature, it requires a disposal protocol that satisfies both DEA "Non-Retrievable" standards and EPA RCRA High-Temperature Incineration requirements.
Immediate Directive:
-
Segregate: Isolate from non-halogenated solvents and strong oxidizers.
-
Stabilize: If in free-base liquid form, convert to a salt or dilute in an inert halogenated solvent to prevent exothermic polymerization.
-
Destruct: The only validated disposal path is High-Temperature Incineration (>1100°C) via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its failure modes. This compound presents a "Triad of Hazard" that dictates the disposal logic:
| Feature | Chemical Hazard | Disposal Implication |
| Aminoketone Core | Instability/Polymerization: Primary aminoketones are prone to self-condensation (dimerization to pyrazines) which can be exothermic. | Do not bulk in large drums without stabilization (acidification). Risk of "runaway" heating in waste containers. |
| Aryl Fluoride (C-F) | Thermal Stability: The C-F bond is one of the strongest in organic chemistry. Standard incineration (850°C) may fail to break this bond, releasing PFAS-like byproducts or HF gas. | Requires High-Temperature Incineration (>1100°C) with flue gas scrubbing for Hydrogen Fluoride (HF). |
| Cathinone Analog | Regulatory/Bioactivity: Structural analog to Schedule I/II substances. High potential for CNS activity. | Must be rendered "Non-Retrievable" (irreversibly destroyed) to prevent diversion, complying with DEA 21 CFR § 1317.[1]90. |
Pre-Disposal Stabilization Protocol
Objective: Prevent uncontrolled reactions (polymerization) during storage and transport.
Scenario A: Compound is a Solid (Salt Form)
-
Status: Stable.
-
Action: Double-bag in polyethylene (LDPE) bags. Place inside a dedicated "Solid Halogenated Toxic" waste drum.
Scenario B: Compound is a Free Base Oil (Liquid)
-
Status: Unstable. Prone to oxidation and dimerization (turning into a red/brown tar).
-
Protocol:
-
Dilution: Dissolve the oil in Dichloromethane (DCM) or Ethyl Acetate (1:10 ratio).
-
Acidification (Optional but Recommended): Add a stoichiometric amount of 1M HCl in ether/dioxane to generate the stable hydrochloride salt in situ before disposal.
-
Why? The salt form prevents the amine from reacting with ketones in the waste stream, ensuring the waste drum remains thermally stable.
-
Waste Segregation & Packaging (The "Lab Pack" System)
For research quantities (<500g), utilize the Lab Pack method rather than "bulking" (pouring into a common drum). This ensures the specific identity of the compound is preserved for the incinerator operators.
Step-by-Step Packaging Workflow
-
Primary Container: Ensure the compound is in a screw-top glass vial or HDPE bottle. Cap must be taped securely.
-
Absorbent: Place the primary container into a larger bucket/drum lined with vermiculite or clay absorbent.
-
Segregation Code: Mark the outer drum clearly.
-
RCRA Code: D001 (Ignitable, if in solvent), D022 (if Chloroform used), or generic Halogenated Organic .
-
Label Text: "Waste Fluorinated Aminoketone - Toxic - Destructive Incineration Required."
-
Visual Decision Matrix (Workflow)
Figure 1: Decision tree for the safe stabilization and routing of fluorinated aminoketone waste.
Final Disposal: Incineration Specifications
You must instruct your waste contractor that this waste stream contains Organofluorines .
Why Standard Incineration Fails
Standard municipal waste combustors operate at ~850°C. At this temperature, the Carbon-Fluorine (C-F) bond may not fully mineralize, potentially creating:
-
Fluorinated Dioxins/Furans: Highly toxic persistence.
-
Perfluorinated Carboxylic Acids (PFCAs): Environmental persistent pollutants.
The Required Standard: High-Temperature Incineration
Ensure your waste manifest directs the material to a facility capable of:
-
Temperature: >1100°C (2000°F) with a residence time >2 seconds.
-
Scrubbing: Wet scrubbers (Caustic Soda/NaOH) to neutralize Hydrogen Fluoride (HF) gas generated during combustion.
| Parameter | Standard Incineration | Required High-Temp Incineration |
| Temp | ~850°C | >1100°C |
| Target | General Organics | Halogenated / Fluorinated Organics |
| C-F Bond | Partial Destruction | >99.99% Destruction Efficiency |
Regulatory Compliance (USA Context)
DEA (Drug Enforcement Administration)
Even if this specific isomer is not explicitly scheduled, it is a Positional Isomer/Analog of Methcathinone (Schedule I).
-
Federal Analog Act: Treat this compound as a Schedule I substance for disposal purposes.
-
Requirement: The disposal method must render the substance "Non-Retrievable."
EPA (Environmental Protection Agency)[7][8][9]
-
Waste Coding:
-
If the compound is unused/pure: It may fall under P-list (acutely toxic) criteria if LD50 data suggests high toxicity, though likely it will be classified as a Characteristic Waste (Ignitable D001 if in solvent, or Toxic D003 if reactive).
-
Best Practice: Classify as Hazardous Waste, Solid/Liquid, N.O.S. (Not Otherwise Specified) containing Fluorinated Aminoketones.
-
References
-
U.S. Drug Enforcement Administration (DEA). (2014).[7][8] Disposal of Controlled Substances; Final Rule. 21 CFR Parts 1300, 1301, 1304, et al. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] Link
-
U.S. Environmental Protection Agency (EPA). (2024).[10] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Applied here for C-F bond destruction protocols). Link
-
American Chemical Society (ACS). Laboratory Waste Management: A Guide.Link
Sources
- 1. medprodisposal.com [medprodisposal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. newmoa.org [newmoa.org]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. ashp.org [ashp.org]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one
Executive Safety Summary: The "Unknown High-Hazard" Protocol
Immediate Action Required: Treat 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]
In the absence of a compound-specific Safety Data Sheet (SDS) for this specific isomer, we must apply Structure-Activity Relationship (SAR) analysis to establish safety parameters.[1] This molecule combines a fluorinated aromatic ring with an alpha-aminoketone backbone.[1] This structural motif suggests three critical hazards that dictate your PPE strategy:
-
Enhanced Dermal Absorption (The Fluorine Effect): The 3-fluoro substituent significantly increases lipophilicity compared to non-fluorinated analogs, facilitating rapid transport across the stratum corneum (skin barrier).[1]
-
Caustic/Corrosive Potential (The Primary Amine): As a primary amine, this compound is likely basic and corrosive to mucous membranes and ocular tissue (Risk Category: Skin Corr. 1B/1C).
-
Bioactivity (The Cathinone Isomer): This structure is an isomer of substituted cathinones.[1] It must be handled as a potential CNS stimulant and monoamine transporter modulator.[1]
Risk Assessment & PPE Selection Matrix
Do not rely on "standard lab safety" protocols. Use the Control Banding approach below.
PPE Specification Table
| Protection Zone | Standard Handling (mg scale) | High-Risk Operations (g scale / Aerosol Potential) | Technical Rationale |
| Dermal (Hands) | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Laminate Barrier Required Inner: NitrileOuter: Silver Shield® / 4H® (Laminate) | Fluorinated amines can permeate standard nitrile < 15 mins.[1] Laminates provide >480 min breakthrough time.[1] |
| Respiratory | Engineering Control Primary Handle only in Fume Hood. If outside hood: N95/P100 mask.[1] | PAPR or Supplied Air Powered Air Purifying Respirator with HEPA/Organic Vapor cartridges.[1] | Alpha-aminoketones are often unstable solids that sublime or degrade; dusts are potent biohazards.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+ Impact/Splash) | Full Face Shield (Over goggles) | Amine vapors/dusts cause irreversible corneal opacity.[1] Safety glasses are insufficient. |
| Body | Lab Coat (Poly/Cotton) Buttoned to neck.[1] | Disposable Coverall Tyvek® 400 or equivalent (Impervious to particulates).[1] | Prevents clothing contamination and secondary exposure outside the lab.[1] |
Operational Workflow: The "Safe Handling Loop"
Safety is not just equipment; it is a logic flow.[1] The following diagram illustrates the mandatory decision-making process for handling this compound.
Figure 1: Decision logic for PPE selection based on quantity and hazard profiling.[1] Note the critical temperature control step during handling.
Detailed Operational Protocols
A. Donning (Putting On) Procedure
Critical Step: Inspect gloves for pinholes.[1] The "air inflation" test is mandatory for the outer glove.[1]
-
Don Inner Gloves: Nitrile, 4 mil.[1] Tape cuffs to lab coat sleeves if using Tyvek.[1]
-
Don Outer Gloves: Extended cuff nitrile or Silver Shield laminate.[1]
-
Face Protection: Don goggles before entering the designated weighing area.[1]
B. Handling & Stability (The "Alpha-Ketone" Factor)
Scientific Insight: Alpha-aminoketones are thermodynamically unstable.[1] They tend to self-condense into pyrazines (dimerization) or oxidize, turning from white/yellow solids to dark brown tars.[1]
-
Temperature: Handle reagents at 0–4°C whenever possible.
-
Atmosphere: Use an inert atmosphere (Argon/Nitrogen).[1] Oxygen accelerates degradation.[1]
-
Solvent Choice: Avoid acetone or aldehydes (forms imines).[1] Use Methanol or DCM for transfers.[1]
C. Decontamination & Doffing (Taking Off)
The highest risk of exposure occurs when removing contaminated PPE.[1]
-
Wipe Down: While still in the hood, wipe outer gloves with a paper towel soaked in 1M HCl (neutralizes the amine) followed by water.[1]
-
Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out).[1] Dispose of in solid hazardous waste.[1]
-
Goggle Removal: Handle by the strap only. Do not touch the front lens.[1]
-
Hand Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]
Emergency Response
| Scenario | Immediate Action | Mechanism of Action |
| Skin Contact | Flush for 15 mins with water.[1][2][4][6][7][8] Do NOT use ethanol/solvents.[1][9] | Solvents dissolve the lipid layer, driving the fluorinated compound deeper into the dermis. |
| Eye Contact | Irrigate for 15 mins . Hold eyelids open. | Amines are rapidly penetrating corrosives; seconds count to prevent corneal clouding.[1] |
| Spill (>1g) | Evacuate area. Do not attempt clean-up without SCBA if powder is aerosolized.[1] | Dust explosion risk + high potency inhalation hazard.[1] |
Waste Disposal
-
Segregation: Do not mix with acidic waste streams immediately (exothermic neutralization risk).[1]
-
Labeling: "Hazardous Waste - Toxic/Corrosive - Fluorinated Amine."[1]
-
Deactivation: For trace residues on glassware, rinse with dilute HCl (to form the non-volatile hydrochloride salt) before washing.
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Amines.[1][1]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health.[1][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[1][1]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. lgcstandards.com [lgcstandards.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. angenechemical.com [angenechemical.com]
- 9. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
